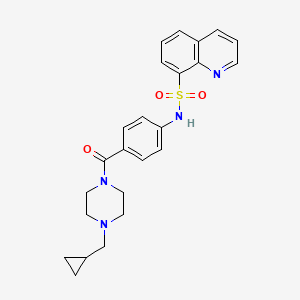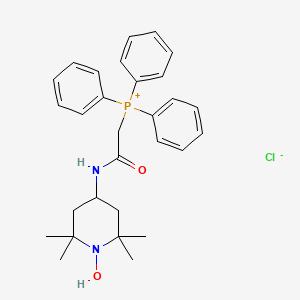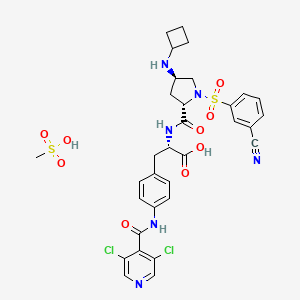![molecular formula C23H26BrFN4O2 B609138 (S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide CAS No. 1426916-00-8](/img/structure/B609138.png)
(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decan ring, a bromobenzene ring, a fluorophenyl ring, and an amide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[4.5]decan ring and various substituents . The bromine and fluorine atoms could potentially influence the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its density and possibly its boiling and melting points compared to similar compounds without these halogens .Scientific Research Applications
Inhibition of Phospholipase D (PLD)
ML299 is known to be a dual PLD1/2 inhibitor . Phospholipase D is an enzyme involved in the regulation of various cellular processes, including cell proliferation, migration, and survival . By inhibiting this enzyme, ML299 can potentially influence these processes.
2. Decreasing Invasive Migration in Glioblastoma Cells Research has shown that ML299 can decrease invasive migration in U87-MG glioblastoma cells . This suggests that ML299 could potentially be used in the treatment of glioblastoma, a type of brain cancer.
3. Drug Metabolism and Pharmacokinetics (DMPK) Studies ML299 has been used in DMPK studies to understand its absorption, distribution, metabolism, and excretion . This is crucial in determining the drug’s efficacy and safety.
Caspase 3/7 Activation
ML299 has been found to activate caspase 3/7 . Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Therefore, ML299 could potentially be used to induce apoptosis in cancer cells.
Protein Binding Studies
The protein binding properties of ML299 have been studied in rat plasma . Understanding how a drug binds to proteins in the blood can provide important information about its pharmacokinetics and pharmacodynamics.
Development of Selective Inhibitors
ML299 has been used in the development of selective inhibitors for PLD1 and PLD2 . These inhibitors can be used to study the specific roles of these enzymes in various cellular processes.
Mechanism of Action
Target of Action
ML299 primarily targets phospholipases D1 and D2 . These enzymes play a crucial role in lipid signaling pathways, catalyzing the hydrolysis of phosphatidylcholine into choline and phosphatidic acid .
Mode of Action
ML299 acts as a selective allosteric modulator and a dual inhibitor of phospholipases D1 and D2 . It binds to these enzymes and inhibits their activity, with IC50 values of 6 and 12 nM, respectively .
Biochemical Pathways
By inhibiting phospholipases D1 and D2, ML299 disrupts the normal function of lipid signaling pathways . This can lead to a decrease in the production of phosphatidic acid, a key second messenger in these pathways .
Pharmacokinetics
It’s known that ml299 is active in vivo , suggesting that it has suitable bioavailability.
Result of Action
The inhibition of phospholipases D1 and D2 by ML299 leads to a decrease in invasive migration in U87-MG glioblastoma cells . It also increases caspase 3/7 activity in serum-free conditions , indicating that it may induce apoptosis in certain cell types.
properties
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide | |
Q & A
Q1: What is the mechanism of action of ML299?
A1: ML299 inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that ML299 interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.
Q2: What is the significance of inhibiting PLD1 and PLD2?
A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like ML299 hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.
Q3: What in vitro data supports the efficacy of ML299?
A3: Research demonstrates that ML299 effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that ML299 could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.
Q4: Are there any insights into the pharmacokinetic properties of ML299?
A4: While specific details are not provided in the abstracts, research suggests that ML299 exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of ML299 in other animal models and eventually in humans.
Q5: What is the significance of the crystal structures of human PLD1 and PLD2?
A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.
Q6: How can the structural information be used for drug discovery?
A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of ML299), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)